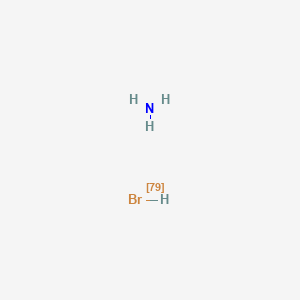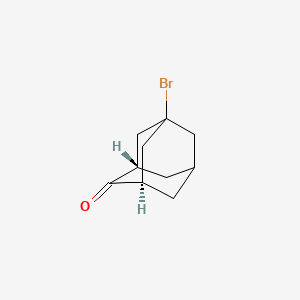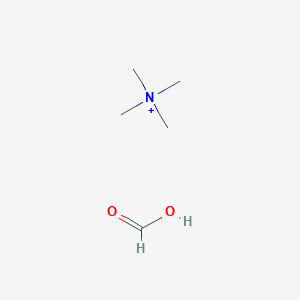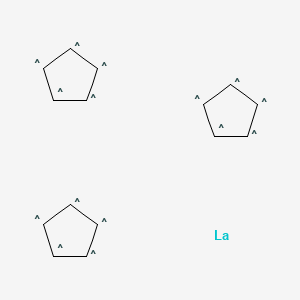
Ammonium bromide-79Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium bromide-79Br is a chemical compound with the molecular formula
NH4Br
, where the bromine isotope is specifically 79Br. This compound is a white crystalline solid that is highly soluble in water. It is commonly used in various industrial and research applications due to its unique properties.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium bromide-79Br can be synthesized through the direct reaction of ammonia (NH₃) with hydrobromic acid (HBr). The reaction is typically carried out in an aqueous solution:
NH3+HBr→NH4Br
Industrial Production Methods: In industrial settings, this compound is produced by reacting ammonia gas with bromine gas in the presence of water. The reaction is exothermic and must be carefully controlled to maintain the temperature between 60°C and 80°C:
NH3+Br2+H2O→NH4Br
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium bromide-79Br undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by another nucleophile.
Decomposition Reactions: Upon heating, this compound decomposes to release ammonia and hydrogen bromide.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with strong oxidizing agents to form bromine gas.
Reducing Agents: It can be reduced to form ammonia and elemental bromine.
Major Products:
Bromine Gas (Br₂): Formed during oxidation reactions.
Ammonia (NH₃): Released during decomposition.
Wissenschaftliche Forschungsanwendungen
Ammonium bromide-79Br is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a source of bromide ions in biological studies.
Medicine: Investigated for its potential use in pharmaceuticals and as a sedative.
Industry: Utilized in the production of photographic chemicals, fire retardants, and as a catalyst in certain chemical reactions.
Wirkmechanismus
The effects of ammonium bromide-79Br are primarily due to the bromide ion. Bromide ions can interact with various molecular targets, including enzymes and ion channels, altering their activity. In biological systems, bromide ions can replace chloride ions in certain processes, affecting cellular function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Sodium Bromide (NaBr): Similar in its use as a source of bromide ions but differs in its solubility and reactivity.
Potassium Bromide (KBr): Also used in similar applications but has different physical properties and solubility.
Calcium Bromide (CaBr₂): Used in drilling fluids and as a de-icing agent, differing in its industrial applications.
Uniqueness: Ammonium bromide-79Br is unique due to its specific isotope of bromine (79Br), which can be important in isotopic labeling studies and certain analytical techniques.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
BrH4N |
|---|---|
Molekulargewicht |
96.957 g/mol |
IUPAC-Name |
azane;bromane |
InChI |
InChI=1S/BrH.H3N/h1H;1H3/i1-1; |
InChI-Schlüssel |
SWLVFNYSXGMGBS-ULWFUOSBSA-N |
Isomerische SMILES |
N.[79BrH] |
Kanonische SMILES |
N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)



